Laureth-2 benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le benzoate de laureth-2 est un composé couramment utilisé dans l'industrie cosmétique. Il s'agit d'un éther de polyéthylène glycol de l'alcool laurique, combiné à l'acide benzoïque pour former un ester. Ce composé est reconnu pour ses propriétés émollientes, qui aident à adoucir et à lisser la peau .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le benzoate de laureth-2 est synthétisé par estérification du laureth-2 (un éther de polyéthylène glycol de l'alcool laurique) avec l'acide benzoïque. La réaction implique généralement l'utilisation d'un catalyseur acide et est réalisée sous des conditions de température contrôlées pour assurer la formation de la liaison ester .

Méthodes de production industrielles : En milieu industriel, la production de benzoate de laureth-2 implique le processus d'estérification à grande échelle. Les réactifs, le laureth-2 et l'acide benzoïque, sont mélangés dans un réacteur avec un catalyseur acide. Le mélange est chauffé à une température spécifique pour faciliter la réaction d'estérification. Une fois la réaction terminée, le produit est purifié par distillation ou d'autres techniques de séparation pour obtenir du benzoate de laureth-2 pur .

Analyse Des Réactions Chimiques

Types de réactions : Le benzoate de laureth-2 subit principalement des réactions d'estérification et d'hydrolyse. L'estérification implique la réaction du laureth-2 avec l'acide benzoïque pour former l'ester. L'hydrolyse, en revanche, implique la rupture de la liaison ester en présence d'eau, ce qui conduit à la formation de laureth-2 et d'acide benzoïque .

Réactifs et conditions courantes :

Estérification : Des catalyseurs acides tels que l'acide sulfurique ou l'acide p-toluènesulfonique sont couramment utilisés. La réaction est effectuée à des températures élevées.

Hydrolyse : De l'eau et une base telle que l'hydroxyde de sodium sont utilisées pour rompre la liaison ester.

Principaux produits formés :

Estérification : Benzoate de laureth-2

Hydrolyse : Laureth-2 et acide benzoïque

Applications de la recherche scientifique

Le benzoate de laureth-2 a une large gamme d'applications dans la recherche scientifique et l'industrie :

Chimie : Il est utilisé comme tensioactif et émulsifiant dans diverses formulations chimiques.

Biologie : Ses propriétés émollientes le rendent utile dans la formulation de produits de soins de la peau, où il contribue à maintenir l'hydratation et la douceur de la peau.

Médecine : Il est utilisé dans les formulations topiques pour améliorer la libération des principes actifs à travers la peau.

Industrie : Le benzoate de laureth-2 est utilisé dans la production de produits de soins personnels tels que les lotions, les crèmes et les shampooings en raison de sa capacité à améliorer la texture et l'étalement des formulations

Mécanisme d'action

Le benzoate de laureth-2 exerce ses effets principalement par ses propriétés tensioactives et émollientes. En tant que tensioactif, il réduit la tension superficielle des liquides, permettant un meilleur mélange et un meilleur étalement des formulations. En tant qu'émollient, il forme une barrière protectrice sur la peau, empêchant la perte d'humidité et gardant la peau hydratée. Les cibles moléculaires et les voies impliquées comprennent l'interaction avec la bicouche lipidique de la peau, améliorant la pénétration des principes actifs .

Applications De Recherche Scientifique

Laureth-2 benzoate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.

Biology: Its emollient properties make it useful in the formulation of skin care products, where it helps to maintain skin hydration and smoothness.

Medicine: It is used in topical formulations to enhance the delivery of active ingredients through the skin.

Industry: this compound is used in the production of personal care products such as lotions, creams, and shampoos due to its ability to improve the texture and spreadability of formulations

Mécanisme D'action

Laureth-2 benzoate exerts its effects primarily through its surfactant and emollient properties. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and spreading of formulations. As an emollient, it forms a protective barrier on the skin, preventing moisture loss and keeping the skin hydrated. The molecular targets and pathways involved include the interaction with the lipid bilayer of the skin, enhancing the penetration of active ingredients .

Comparaison Avec Des Composés Similaires

Composés similaires :

Laureth-2 : Un tensioactif et émulsifiant non ionique utilisé dans divers produits de soins personnels.

Laureth-20 : Un tensioactif et émulsifiant soluble dans l'eau couramment utilisé dans les produits cosmétiques et de soins personnels.

Laureth-23 : Une autre variante de laureth utilisée pour ses propriétés tensioactives et émulsifiantes.

Unicité du benzoate de laureth-2 : Le benzoate de laureth-2 se distingue par ses propriétés combinées de laureth-2 et d'acide benzoïque. L'estérification avec l'acide benzoïque améliore ses propriétés émollientes, le rendant particulièrement efficace dans les formulations de soins de la peau. De plus, sa capacité à agir à la fois comme un tensioactif et un émollient en fait un ingrédient polyvalent dans diverses applications .

Propriétés

Numéro CAS |

56992-68-8 |

|---|---|

Formule moléculaire |

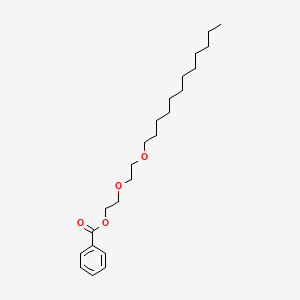

C23H38O4 |

Poids moléculaire |

378.5 g/mol |

Nom IUPAC |

2-(2-dodecoxyethoxy)ethyl benzoate |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-14-17-25-18-19-26-20-21-27-23(24)22-15-12-11-13-16-22/h11-13,15-16H,2-10,14,17-21H2,1H3 |

Clé InChI |

OAHKIYOTXOCPNI-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCOCCOCCOC(=O)C1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.